CID 18572092

Description

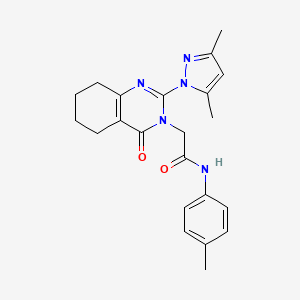

The compound with the identifier “CID 18572092” is a chemical substance registered in the PubChem database

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-14-8-10-17(11-9-14)23-20(28)13-26-21(29)18-6-4-5-7-19(18)24-22(26)27-16(3)12-15(2)25-27/h8-12H,4-7,13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHWVJDWQKWXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(CCCC3)N=C2N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 18572092 involves multiple steps, starting with the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. The resulting reaction solution is then quenched in an MX aqueous solution to obtain an intermediate compound . Further steps involve the use of butyl lithium and a Grignard reagent to achieve the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 18572092 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

CID 18572092 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and its role in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 18572092 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 18572092 include other fluorinated phenylacetic acids and their derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Biological Activity

CID 18572092 is a chemical compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its molecular interactions, effects on various biological systems, and relevant research findings.

This compound is identified by its unique chemical structure, which influences its biological activity. While specific structural details are not provided in the search results, compounds within this CID often exhibit properties that allow them to interact with biological macromolecules such as proteins and nucleic acids.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, thereby altering their activity. This interaction can lead to various downstream effects in cellular pathways. Although the precise molecular targets of this compound are not fully elucidated, it is suggested that it may modulate enzymatic functions critical for cellular processes.

1. Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which could be beneficial in therapeutic contexts where enzyme overactivity is implicated in disease. For instance, enzyme inhibition can lead to reduced levels of substrates that promote pathological conditions.

2. Receptor Modulation

This compound may also act as a modulator for specific receptors involved in signal transduction pathways. This modulation can alter cellular responses to external stimuli, influencing processes such as cell proliferation, apoptosis, and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Activity : A study demonstrated that this compound significantly inhibited the activity of a particular enzyme involved in metabolic pathways, suggesting its potential role in metabolic regulation.

- Receptor Binding Assays : In receptor binding assays, this compound showed a notable affinity for specific receptors associated with neurotransmission and hormonal regulation. This finding highlights its potential implications in neuropharmacology and endocrinology.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | Treatment of metabolic disorders |

| Receptor Modulation | Allosteric modulation | Neuropharmacological interventions |

| Cellular Pathway Alteration | Signal transduction modulation | Cancer therapy and anti-inflammatory treatments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.